molecular formula C21H16Cl2N2S2 B11548374 2-[(3,4-Dichlorobenzyl)sulfanyl]-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile

2-[(3,4-Dichlorobenzyl)sulfanyl]-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Cat. No.: B11548374
M. Wt: 431.4 g/mol
InChI Key: NCDQVCLOWQNZLD-UHFFFAOYSA-N
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Description

2-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-4-(THIOPHEN-2-YL)-5,6,7,8-TETRAHYDROQUINOLINE-3-CARBONITRILE is a complex organic compound that features a quinoline core substituted with a thiophene ring and a dichlorophenylmethylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-4-(THIOPHEN-2-YL)-5,6,7,8-TETRAHYDROQUINOLINE-3-CARBONITRILE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as palladium or copper, and solvents like toluene or dichloromethane .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-4-(THIOPHEN-2-YL)-5,6,7,8-TETRAHYDROQUINOLINE-3-CARBONITRILE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl or aryl groups .

Mechanism of Action

The mechanism of action of 2-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-4-(THIOPHEN-2-YL)-5,6,7,8-TETRAHYDROQUINOLINE-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-4-(THIOPHEN-2-YL)-5,6,7,8-TETRAHYDROQUINOLINE-3-CARBONITRILE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry .

Properties

Molecular Formula

C21H16Cl2N2S2

Molecular Weight

431.4 g/mol

IUPAC Name

2-[(3,4-dichlorophenyl)methylsulfanyl]-4-thiophen-2-yl-5,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C21H16Cl2N2S2/c22-16-8-7-13(10-17(16)23)12-27-21-15(11-24)20(19-6-3-9-26-19)14-4-1-2-5-18(14)25-21/h3,6-10H,1-2,4-5,12H2

InChI Key

NCDQVCLOWQNZLD-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(C(=N2)SCC3=CC(=C(C=C3)Cl)Cl)C#N)C4=CC=CS4

Origin of Product

United States

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